1-(2-Aminobutanoyl)azetidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminobutanoyl)azetidine-2-carboxamide is a fascinating compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structure of azetidines, characterized by significant ring strain, makes them highly reactive and valuable in various fields of chemistry and medicinal research .
Vorbereitungsmethoden
The synthesis of 1-(2-Aminobutanoyl)azetidine-2-carboxamide involves several key steps. One common method includes the cycloaddition reaction, where azetidine rings are formed through the reaction of appropriate precursors under controlled conditions . Industrial production methods often involve the use of Grignard reagents and strain-release homologation techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Aminobutanoyl)azetidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the ring strain in azetidines, making them highly reactive towards nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminobutanoyl)azetidine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Aminobutanoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can lead to the disruption of key cellular pathways, ultimately affecting cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminobutanoyl)azetidine-2-carboxamide can be compared with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-2-carboxamide . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity . This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H15N3O2 |
---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(2-aminobutanoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-2-5(9)8(13)11-4-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12) |
InChI-Schlüssel |
QCELZHAGYBGGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N1CCC1C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.